molecular formula C26H26N2O12 B053967 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid CAS No. 119623-79-9

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid

Katalognummer B053967
CAS-Nummer: 119623-79-9
Molekulargewicht: 558.5 g/mol
InChI-Schlüssel: IUPKHISYFZSSAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid, also known as DCTPA, is a chemical compound used in scientific research. It is a derivative of pyrido[3,2-g]quinoline and is used in various biochemical and physiological studies. The purpose of

Wirkmechanismus

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid works by binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. The binding of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid to metal ions is dependent on the pH of the solution and the concentration of the metal ion. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also act as a chelator, binding to metal ions and preventing them from reacting with other molecules.
Biochemical and Physiological Effects:
2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of certain enzymes by chelating metal ions required for their activity. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can also affect the expression of genes involved in metal ion homeostasis. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been shown to have antioxidant properties, protecting cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in lab experiments is its high selectivity for metal ions. It can be used to detect specific metal ions in complex biological samples. However, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has limitations as well. Its fluorescence intensity is affected by the pH of the solution, which can make it difficult to interpret results. In addition, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in scientific research. One direction is the development of new fluorescent probes based on 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid for the detection of other metal ions. Another direction is the use of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid in the development of new drugs for the treatment of diseases related to metal ion homeostasis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is a chemical compound used in scientific research for the detection of metal ions, as a chelator, and as a pH indicator. Its mechanism of action involves binding to metal ions in a specific manner, resulting in a change in fluorescence intensity or color. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesemethoden

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid can be synthesized by reacting 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3-carbaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid.

Wissenschaftliche Forschungsanwendungen

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid is used in scientific research as a fluorescent probe for the detection of metal ions such as calcium, magnesium, and zinc. It is also used as a chelator for metal ions and as a pH indicator. 2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid has been used in various studies to investigate the role of metal ions in biological processes such as signal transduction, enzyme activity, and gene expression.

Eigenschaften

CAS-Nummer

119623-79-9

Produktname

2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid

Molekularformel

C26H26N2O12

Molekulargewicht

558.5 g/mol

IUPAC-Name

2-[[3-(2,2-dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid

InChI

InChI=1S/C26H26N2O12/c1-3-5-9-11(7-13(23(33)34)24(35)36)21(31)27-17-15(9)19(29)16-10(6-4-2)12(8-14(25(37)38)26(39)40)22(32)28-18(16)20(17)30/h13-14H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)

InChI-Schlüssel

IUPKHISYFZSSAJ-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O

Kanonische SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O

Synonyme

α,α'-Dicarboxy-1,2,5,8,9,10-hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.